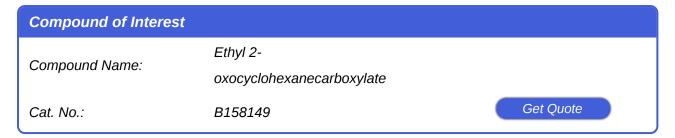




# An In-depth Technical Guide to Ethyl 2-Oxocyclohexanecarboxylate and its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-

**oxocyclohexanecarboxylate**, a versatile intermediate in organic synthesis. Known by several synonyms, including 2-carbethoxycyclohexanone, this compound is a cornerstone in the synthesis of a wide array of pharmaceutical and agrochemical agents, as well as in the flavor and fragrance industry.[1][2][3] Its bifunctional nature as a β-keto ester allows for a rich and predictable reactivity profile, making it an invaluable tool for synthetic chemists.

### Nomenclature and Identification

**Ethyl 2-oxocyclohexanecarboxylate** is systematically named ethyl 2-oxocyclohexane-1-carboxylate according to IUPAC nomenclature.[4][5] It is widely recognized in the chemical community by a variety of synonyms, which are often used interchangeably in literature and chemical catalogs.

Table 1: Synonyms and Chemical Identifiers



Synonym	Source
2-Carbethoxycyclohexanone	[4][6][7][8]
Ethyl cyclohexanone-2-carboxylate	[1][2][3][4][6][7][8][9][10]
2-(Ethoxycarbonyl)cyclohexanone	[1][2][3][4][7][8][9][10]
2-Oxocyclohexanecarboxylic acid ethyl ester	[4][8][10][11]
Ethyl 2-cyclohexanonecarboxylate	[4][6][9][10]
Ethyl 2-oxo-1-cyclohexanecarboxylate	[4][6][7][9][10][11]
Ethyl 1-oxo-2-cyclohexanecarboxylate	[4][7][9][10][11]
Cyclohexanone-2-carboxylic acid ethyl ester	[9][10]

Table 2: Key Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1655-07-8	[1][4]
Molecular Formula	С9Н14О3	[1][4]
Molecular Weight	170.21 g/mol	[1][4]
Appearance	Clear colorless to pale yellow liquid	[1][3]
Boiling Point	106 °C at 11 mmHg	[1][12]
Density	~1.060 - 1.064 g/mL at 25 °C	[1][12]
Refractive Index (n20/D)	1.477 - 1.479	[1]
pKa (Predicted)	12.06 ± 0.20	[3]
LogP	1.08	[12]

## **Synthesis of Ethyl 2-Oxocyclohexanecarboxylate**

### Foundational & Exploratory





The most common and industrially significant method for the synthesis of **ethyl 2-oxocyclohexanecarboxylate** is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,7-diester, typically diethyl pimelate.[9][13] An alternative and frequently used laboratory-scale synthesis involves the acylation of cyclohexanone with diethyl carbonate using a strong base like sodium hydride.[4][7][10]

This protocol is adapted from reported literature procedures for the synthesis of **ethyl 2-oxocyclohexanecarboxylate**.[4][10]

#### Materials:

- Cyclohexanone
- Diethyl carbonate
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- 3N Hydrochloric acid
- Dichloromethane (DCM)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

#### Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add diethyl carbonate (2.5 equivalents) and anhydrous THF.
- Under a nitrogen atmosphere, carefully add sodium hydride (3.3 equivalents) to the stirred solution.
- Heat the mixture to reflux for 1 hour to ensure the activation of the sodium hydride.
- Prepare a solution of cyclohexanone (1 equivalent) in anhydrous THF.



- Add the cyclohexanone solution dropwise to the refluxing mixture over approximately 30 minutes.
- Continue to reflux the reaction mixture for an additional 1.5 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow addition of 3N hydrochloric acid until the mixture is neutralized.
- Transfer the mixture to a separatory funnel and add brine.
- Extract the aqueous layer with dichloromethane (3 x 75 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield ethyl 2oxocyclohexanecarboxylate as a brown oil.[4][10]

### **Chemical Reactivity and Synthetic Applications**

**Ethyl 2-oxocyclohexanecarboxylate**'s reactivity is dominated by the presence of the acidic  $\alpha$ -hydrogen located between the two carbonyl groups. This allows for the facile formation of a resonance-stabilized enolate, which is a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The enolate of **ethyl 2-oxocyclohexanecarboxylate** can be readily alkylated at the C1 position.[1][14] This reaction is a powerful tool for the synthesis of 2-substituted cyclohexanones, which are common structural motifs in natural products and pharmaceuticals. The overall sequence involves enolate formation, alkylation, followed by hydrolysis and decarboxylation.[9][13][14]

This generalized protocol outlines the alkylation of **ethyl 2-oxocyclohexanecarboxylate**.[1]

Materials:



- Ethyl 2-oxocyclohexanecarboxylate
- Anhydrous solvent (e.g., THF, ethanol)
- Base (e.g., sodium ethoxide, sodium hydride, LDA)
- Alkylating agent (e.g., alkyl halide)
- Dilute acid (e.g., 1 M HCl) for workup
- Organic solvent for extraction

#### Procedure:

- In a flame-dried flask under a nitrogen atmosphere, dissolve ethyl 2oxocyclohexanecarboxylate in the chosen anhydrous solvent.
- Cool the solution to an appropriate temperature (e.g., 0 °C to room temperature for NaH or NaOEt, or -78 °C for LDA).
- Slowly add the base to the solution and stir for 30-60 minutes to ensure complete enolate formation.
- Add the alkylating agent dropwise to the enolate solution.
- Allow the reaction to proceed until completion, monitoring by TLC.
- Quench the reaction by neutralizing with a dilute acid.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate in vacuo.
- The resulting alkylated product can be further purified by chromatography or distillation.

The enolate generated from **ethyl 2-oxocyclohexanecarboxylate** is an excellent Michael donor, participating in conjugate additions to  $\alpha,\beta$ -unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds.[1][15][16] This reaction is fundamental in the construction of more complex cyclic systems, notably in the Robinson annulation sequence.[1]



## **Spectroscopic Data**

The structural elucidation of **ethyl 2-oxocyclohexanecarboxylate** and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for Ethyl 2-Oxocyclohexanecarboxylate

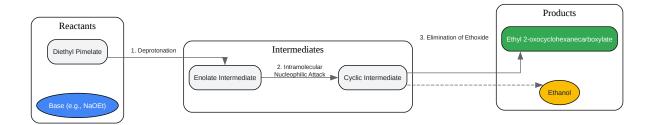
Technique	Key Features	Reference(s)
<sup>1</sup> H NMR	The spectrum shows characteristic signals for both the keto and enol tautomers. The enolic proton is typically observed at a downfield chemical shift (> 10 ppm).[1]	[17]
<sup>13</sup> C NMR	Resonances for the ester carbonyl, ketone carbonyl, and the enolic carbons can be distinguished.	[5][18]
IR	Strong absorption bands corresponding to the C=O stretching of the ketone and the ester functional groups.	[5]
Mass Spec.	The mass spectrum shows a molecular ion peak [M+H] <sup>+</sup> at m/z 171.3.[4][10]	[5]

The keto-enol tautomerism of  $\beta$ -keto esters like **ethyl 2-oxocyclohexanecarboxylate** can be quantitatively studied using <sup>1</sup>H NMR by integrating the signals corresponding to each tautomer. [19][20][21][22] The position of the equilibrium is influenced by factors such as solvent polarity and temperature.

## Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key reaction pathways and a typical experimental workflow involving **ethyl 2-oxocyclohexanecarboxylate**.

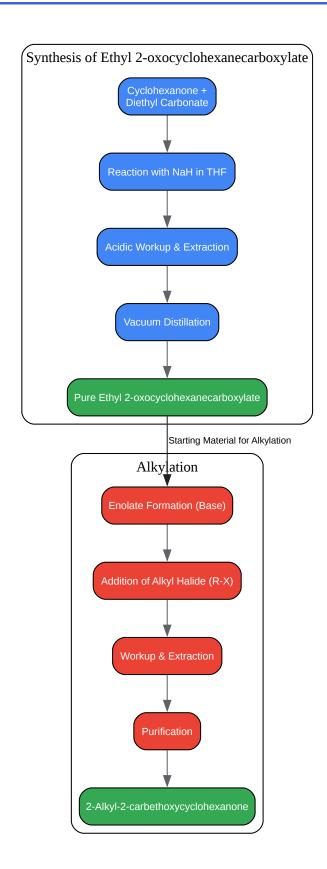




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Caption: Mechanism of the Dieckmann condensation to form the target compound.





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